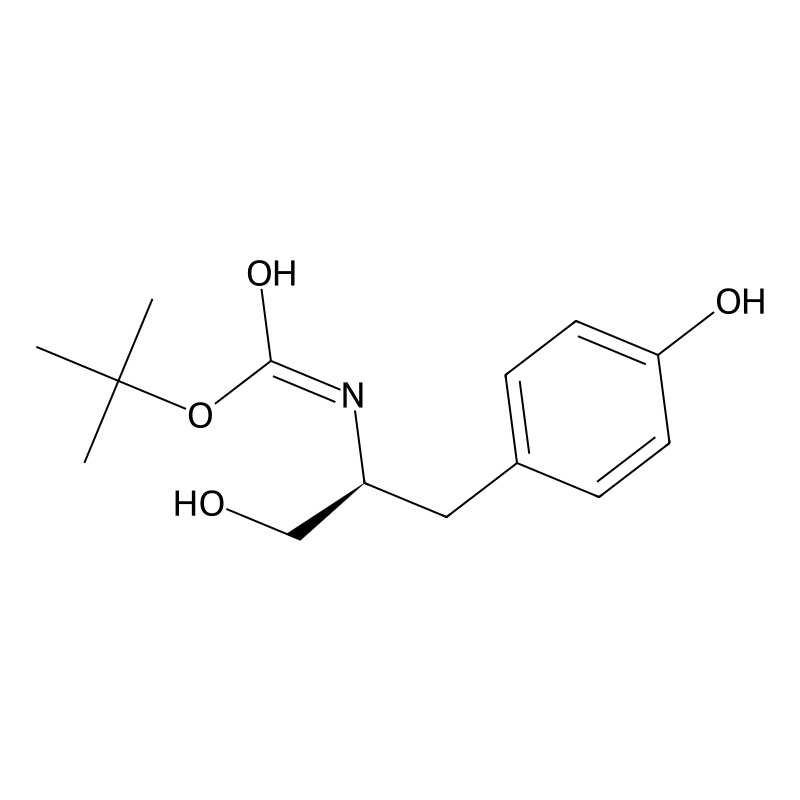

Boc-L-Tyrosinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

During SPPS, amino acids are attached one by one to a solid support. Boc-L-Tyrosinol comes into play because the L-tyrosine side chain in this molecule is protected by a Boc (tert-butyloxycarbonyl) group. This protecting group prevents unwanted side reactions with the tyrosine side chain while allowing the formation of the peptide bond between the amino group of Boc-L-Tyrosinol and the C-terminus of the growing peptide chain. Once the peptide sequence is complete, the Boc protecting group and other side chain protecting groups are removed using specific deprotection conditions, revealing the final functional peptide or protein.

Study of Protein-Protein Interactions

Boc-L-Tyrosinol can also be employed in the investigation of protein-protein interactions (PPIs). Researchers can utilize this molecule to create peptide arrays, which are collections of short peptides immobilized on a solid surface. By incorporating Boc-L-Tyrosinol into specific positions within these peptides, scientists can introduce a detectable tag, such as a fluorescent or biotinylated group, enabling the study of how proteins interact with these modified peptides. This approach allows researchers to map PPIs and identify crucial regions involved in protein binding.

Boc-L-Tyrosinol is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in the field of peptide chemistry. Its molecular formula is C₁₄H₁₉NO₅, with a molar mass of 281.3 g/mol. The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for various

Boc-L-Tyrosinol can undergo several chemical transformations, primarily due to its reactive functional groups. Key reactions include:

- Deprotection: The Boc group can be removed under acidic conditions, allowing the free amino and hydroxyl groups to participate in further reactions.

- Coupling Reactions: It can be used in peptide synthesis through coupling with other amino acids or peptides, facilitated by activating agents such as carbodiimides.

- Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, enabling the introduction of various substituents .

Boc-L-Tyrosinol exhibits various biological activities attributed to its structural components. It has been investigated for its potential roles in:

- Neurotransmitter Function: As a derivative of L-tyrosine, it may influence neurotransmitter synthesis, particularly dopamine and norepinephrine.

- Opioid Receptor Modulation: Compounds similar to Boc-L-Tyrosinol have been shown to interact with opioid receptors, suggesting potential applications in pain management and addiction therapies .

- Antioxidant Properties: Some studies indicate that tyrosine derivatives possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress .

The synthesis of Boc-L-Tyrosinol typically involves the following methods:

- One-Pot Synthesis: A method using (Boc)₂O (di-tert-butyl dicarbonate) with L-tyrosine in a basic aqueous solution. This process allows for high yields and low environmental impact by minimizing waste .

- Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to enhance reaction rates and yields during coupling reactions involving Boc-L-Tyrosinol derivatives .

- Conventional Organic Synthesis: Traditional methods involve multiple steps including protection-deprotection strategies, where L-tyrosine is first protected using the Boc group before undergoing further transformations .

Boc-L-Tyrosinol finds applications across various fields:

- Peptide Synthesis: It serves as an essential building block in the synthesis of peptides and proteins.

- Drug Development: Its derivatives are explored for developing novel pharmaceuticals targeting neurotransmitter systems and opioid receptors.

- Biochemical Research: Used as a reagent in studies investigating enzyme activity and protein interactions .

Research on Boc-L-Tyrosinol's interactions highlights its potential effects on biological systems:

- Receptor Binding Studies: Investigations into how Boc-L-Tyrosinol and its derivatives bind to opioid receptors have provided insights into their pharmacological profiles.

- Enzyme Inhibition: Some studies have evaluated its role as an inhibitor of specific enzymes involved in metabolic pathways, suggesting therapeutic implications .

Boc-L-Tyrosinol shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Boc-L-Tyrosine | Contains the same Boc protecting group | Directly used in peptide synthesis |

| Boc-2',6'-dimethyl-L-tyrosine | Similar aromatic structure; additional methyl groups | Enhanced potency at opioid receptors |

| N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine | Shares the Boc group; cyclohexyl substitution | Offers different steric properties affecting reactivity |

| 2'-Methyl-L-tyrosine | Similar backbone structure; methyl substitution | Known for specific biological activity differences |

Boc-L-Tyrosinol's uniqueness lies in its balance between reactivity and stability due to the presence of the tert-butoxycarbonyl group, which facilitates various synthetic transformations while maintaining functional integrity .

Conventional Synthetic Pathways

The synthesis of Boc-L-Tyrosinol typically involves a two-step process: (1) protection of the amino group in L-tyrosine using a tert-butoxycarbonyl (Boc) group, followed by (2) reduction of the carboxylic acid moiety to a primary alcohol. These steps ensure selective functional group manipulation, which is critical for subsequent peptide coupling reactions.

Step 1: Boc Protection of L-Tyrosine

The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of (Boc)₂O, forming a stable carbamate linkage.

Reaction Conditions

- Reactants: L-Tyrosine, (Boc)₂O, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

- Solvent: Water or water-dimethylformamide (DMF) mixtures.

- Temperature: Room temperature (20–25°C).

- Yield: Up to 92.17% under optimized conditions [4].

For instance, a protocol involving 18.1 g of L-tyrosine, 100 mL water, and 16 g of NaOH (5 mol/L) achieved a 92.17% yield of Boc-L-Tyrosine after sequential additions of (Boc)₂O [4]. The crude product is purified via acid-base extraction and recrystallization.

Step 2: Reduction of Carboxylic Acid to Alcohol

The carboxylic acid group of Boc-L-Tyrosine is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), a strong reducing agent. This step converts the carboxylate into a hydroxymethyl group, yielding Boc-L-Tyrosinol.

Reaction Conditions

- Reactants: Boc-L-Tyrosine methyl ester, LiAlH₄.

- Solvent: Anhydrous tetrahydrofuran (THF).

- Temperature: −20°C initially, followed by room temperature.

- Yield: 75% after purification [6].

In a representative procedure, 5.93 g of Boc-L-Tyrosine methyl ester dissolved in 40 mL THF is treated with 0.41 g LiAlH₄ at −20°C. After 12 hours, the reaction is quenched with sulfuric acid, and the product is extracted with ethyl acetate [6]. Silica gel chromatography (ethyl acetate/petroleum ether) isolates Boc-L-Tyrosinol as a white solid.

Data Table: Conventional Synthesis Overview

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | L-Tyrosine, (Boc)₂O, NaOH | Aqueous, pH 8–10, 20–25°C | 92.17% | [4] |

| 2 | Boc-L-Tyrosine methyl ester, LiAlH₄ | THF, −20°C to RT, 12 h | 75% | [6] |

Mechanistic Insights

- Boc Protection: The reaction proceeds via deprotonation of the amino group by NaOH, facilitating nucleophilic attack on (Boc)₂O. The resulting Boc group stabilizes the amino functionality against unwanted side reactions.

- Reduction: LiAlH₄ delivers hydride ions (H⁻) to the electrophilic carbonyl carbon of the ester, forming an alkoxide intermediate. Acidic workup protonates the alkoxide, yielding the primary alcohol [6].